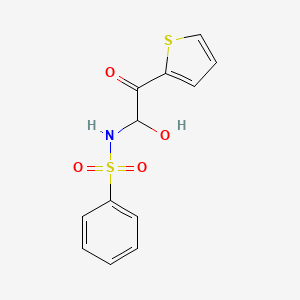

N-(1-Hydroxy-2-oxo-2-(2-thienyl)ethyl)benzenesulfonamide

Description

N-(1-Hydroxy-2-oxo-2-(2-thienyl)ethyl)benzenesulfonamide (Chemical ID: 303104-25-8 ) is a benzenesulfonamide derivative characterized by a hydroxy-oxo-thienyl ethyl substituent. The compound’s structure includes a sulfonamide group (-SO₂NH₂) linked to a benzene ring, with a thiophene (2-thienyl) moiety incorporated into the side chain.

Properties

CAS No. |

303104-25-8 |

|---|---|

Molecular Formula |

C12H11NO4S2 |

Molecular Weight |

297.4 g/mol |

IUPAC Name |

N-(1-hydroxy-2-oxo-2-thiophen-2-ylethyl)benzenesulfonamide |

InChI |

InChI=1S/C12H11NO4S2/c14-11(10-7-4-8-18-10)12(15)13-19(16,17)9-5-2-1-3-6-9/h1-8,12-13,15H |

InChI Key |

GXLSLALMQRHJPY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC(C(=O)C2=CC=CS2)O |

Origin of Product |

United States |

Preparation Methods

The synthetic routes and reaction conditions for N-(1-Hydroxy-2-oxo-2-(2-thienyl)ethyl)benzenesulfonamide are not extensively documented in the available literature. general methods for synthesizing similar compounds often involve multi-step organic synthesis techniques. These may include the formation of the thienyl group, followed by the introduction of the benzenesulfonamide group and the hydroxy-oxoethyl linkage under controlled conditions. Industrial production methods would likely involve optimizing these steps for scalability and yield.

Chemical Reactions Analysis

N-(1-Hydroxy-2-oxo-2-(2-thienyl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its chemical properties.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.

Substitution: This reaction can replace one functional group with another, modifying the compound’s characteristics.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry: It can be used as a building block for synthesizing more complex molecules.

Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.

Medicine: The compound’s potential biological activity could lead to the development of new pharmaceuticals.

Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.

Mechanism of Action

The exact mechanism of action for N-(1-Hydroxy-2-oxo-2-(2-thienyl)ethyl)benzenesulfonamide is not well-documented. compounds with similar structures often exert their effects by interacting with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

(a) N-(2-(Benzylamino)-2-oxoethyl)benzamide Analogs

- Structure: Features a benzamide core (-CONH₂) instead of a sulfonamide, with a benzylamino-oxoethyl side chain .

- Synthesis: Prepared via condensation reactions, yielding >98% HPLC purity. NMR Data: Distinct ¹H and ¹³C NMR signals (e.g., δ 7.77 ppm for aromatic protons) confirm regioselectivity .

(b) N-(3-Benzo[d]thiazole-2-yl)-6-methyl-2-oxopyridin-1(2H)-yl)benzenesulfonamide

- Structure : Combines a benzothiazole heterocycle with a sulfonamide-pyridone scaffold .

- Key Data: Synthesis: Formed via piperidine acetate-catalyzed reflux, followed by crystallization.

(c) 2-(1H-Benzimidazol-2-yl)-N-[(E)-(dimethylamino)methylidene]benzenesulfonamide

- Structure: Integrates a benzimidazole ring and a dimethylamino Schiff base moiety .

- Key Data: Crystallography: Crystal structure resolved (Acta Cryst. E68, o2069), confirming planar geometry and hydrogen-bonding interactions.

(d) N-(2-oxo-2-phenylethyl)-N-(phenylsulfonyl)benzenesulfonamide

(e) Pyrazole-Containing Benzenesulfonamides

Comparative Analysis Table

Key Observations

Hydrogen Bonding: The hydroxy and oxo groups in the target compound could enhance solubility and hydrogen-bonding interactions, similar to the dimethylamino group in .

Biological Relevance : While pyrazole-containing sulfonamides show antimicrobial activity , the lack of data for the target compound suggests further pharmacological profiling is needed.

Biological Activity

N-(1-Hydroxy-2-oxo-2-(2-thienyl)ethyl)benzenesulfonamide, a compound with the CAS number 603118-17-8, has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₁₁N₁O₄S₂

- Molecular Weight : 283.35 g/mol

- Structure : The compound features a benzenesulfonamide moiety linked to a thienyl-substituted hydroxy ketone.

The biological activity of N-(1-Hydroxy-2-oxo-2-(2-thienyl)ethyl)benzenesulfonamide is primarily attributed to its ability to modulate various biochemical pathways. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular energy metabolism and redox reactions.

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria.

- Anticancer Potential : Research indicates that derivatives of sulfonamides can possess cytostatic effects, making them candidates for cancer therapy.

Antimicrobial Properties

Research has indicated that N-(1-Hydroxy-2-oxo-2-(2-thienyl)ethyl)benzenesulfonamide may exhibit significant antimicrobial activity. A comparative study on similar compounds highlighted the following:

| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |

|---|---|---|

| N-(1-Hydroxy-2-oxo-2-(2-thienyl)ethyl)benzenesulfonamide | Moderate to High | Low to Moderate |

| Sulfonamide Derivative A | High | Moderate |

| Sulfonamide Derivative B | Moderate | High |

These findings suggest that while the compound shows promise against certain bacterial strains, further optimization may be required for enhanced efficacy against Gram-negative bacteria.

Anticancer Activity

In vitro studies have demonstrated that the compound can inhibit the proliferation of various cancer cell lines. Notably, it was effective in:

- Inducing apoptosis in cancer cells.

- Inhibiting cell cycle progression.

A case study involving a derivative of this compound showed a significant reduction in tumor growth in xenograft models, indicating its potential as an anticancer agent.

Case Studies and Research Findings

-

Case Study on Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of several benzenesulfonamide derivatives, including N-(1-Hydroxy-2-oxo-2-(2-thienyl)ethyl)benzenesulfonamide.

- Results indicated that this compound had comparable activity to standard antibiotics against specific strains of Staphylococcus aureus and Escherichia coli.

-

Research on Anticancer Properties :

- A recent publication explored the effects of this compound on human cancer cell lines, revealing that it could reduce cell viability by

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.